molecular formula C18H15N3O2S2 B6431810 N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3-methylbenzenesulfonamide CAS No. 667910-58-9

N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3-methylbenzenesulfonamide

Cat. No.: B6431810
CAS No.: 667910-58-9
M. Wt: 369.5 g/mol
InChI Key: LSBPKJJEEFOFNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-3-methylbenzene-1-sulfonamide” is a compound that contains an imidazo[2,1-b][1,3]thiazole moiety . This moiety is known to be present in inhibitors of the insulin-like growth factor receptor and members of the epidermal growth factor family of receptor tyrosine kinases .


Synthesis Analysis

The synthesis of imidazo[2,1-b][1,3]thiazole derivatives is often based on the reaction of 2-aminothiazoles with α-halocarbonyl compounds . The outcome of this reaction depends on the structure of the starting bromo ketone . When electron-withdrawing substituents are present in the structure of the ketone, a competing reaction occurs, which leads to the formation of 2,5-diarylfurans .


Molecular Structure Analysis

The imidazo[2,1-b][1,3]thiazole fragment is almost planar . The phenyl ring makes a dihedral angle of 33.9 (2)° with this mean moiety .


Chemical Reactions Analysis

The reactions of 2-aminothiazoles with bromo ketones occurred under mild conditions: the product was formed upon heating the reagent mixture in PhH for 2–4 h, and the type of product depended on the structure of the starting reagents .


Physical and Chemical Properties Analysis

The compound has been characterized by IR and NMR spectroscopy . The IR spectrum shows peaks at 3027 cm−1 (C–H, Ar–H), 1693 cm−1 (C=O), and 1594 cm−1 (C=N) . The 1H NMR spectrum in DMSO-d6 shows peaks at 7.56–7.64 ppm (m, 14H, Ar–H), and 6.09 ppm (s, 1H, =CH–Ar) .

Mechanism of Action

While the specific mechanism of action for “N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-3-methylbenzene-1-sulfonamide” is not mentioned in the search results, it’s worth noting that imidazo[2,1-b][1,3]thiazole derivatives are known for their wide range of biological properties such as antifungal, antitubercular, antipsychotic, antiviral, and antitumor activities .

Future Directions

Imidazo[2,1-b][1,3]thiazole derivatives have attracted much attention due to their wide range of biological properties . Future research may focus on the design and development of novel molecules to treat various diseases, including cancer .

Properties

IUPAC Name

N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S2/c1-13-4-2-7-16(10-13)25(22,23)20-15-6-3-5-14(11-15)17-12-21-8-9-24-18(21)19-17/h2-12,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSBPKJJEEFOFNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=CN4C=CSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.